3-Ethylpent-2-en-1-ol

Description

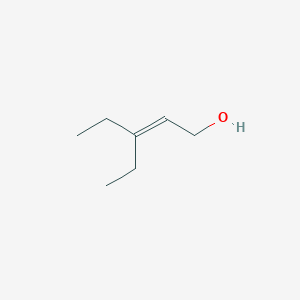

3-Ethylpent-2-en-1-ol (C₇H₁₂O) is an unsaturated alcohol characterized by a pentene backbone with an ethyl substituent at the C3 position and a hydroxyl group at C1. Its structure includes a double bond at the C2 position, which confers reactivity typical of alkenes, such as susceptibility to electrophilic addition and oxidation.

Properties

IUPAC Name |

3-ethylpent-2-en-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-3-7(4-2)5-6-8/h5,8H,3-4,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCCIVZQJKKAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CCO)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

114.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39821-65-3 | |

| Record name | 3-ethylpent-2-en-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Ethylpent-2-en-1-ol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-ethylpent-2-yne. The process involves the following steps:

Hydroboration: The addition of borane (BH3) to the alkyne to form an organoborane intermediate.

Oxidation: The organoborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield the desired alcohol.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 3-ethylpent-2-enal. This process typically uses a metal catalyst, such as palladium on carbon (Pd/C), under controlled temperature and pressure conditions to selectively reduce the aldehyde group to an alcohol while preserving the double bond.

Chemical Reactions Analysis

Types of Reactions:

3-Ethylpent-2-en-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 3-ethylpent-2-enal using mild oxidizing agents like pyridinium chlorochromate (PCC).

Reduction: It can be reduced to 3-ethylpentan-1-ol using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 3-ethylpent-2-enyl chloride.

Common Reagents and Conditions:

Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.

Major Products Formed:

Oxidation: 3-Ethylpent-2-enal.

Reduction: 3-Ethylpentan-1-ol.

Substitution: 3-Ethylpent-2-enyl chloride.

Scientific Research Applications

3-Ethylpent-2-en-1-ol has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand the reactivity and behavior of unsaturated alcohols in biological systems.

Industrial Chemistry: It is utilized in the production of fragrances, flavors, and other fine chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-Ethylpent-2-en-1-ol involves its interaction with various molecular targets and pathways. As an unsaturated alcohol, it can participate in nucleophilic addition reactions, where the hydroxyl group acts as a nucleophile. Additionally, the presence of the double bond allows for electrophilic addition reactions, where electrophiles can add to the carbon-carbon double bond.

Comparison with Similar Compounds

Structural Isomers and Analogues

Table 1: Molecular Data for 3-Ethylpent-2-en-1-ol and Structural Analogues

Key Observations:

- Branching and Chain Length : The ethyl group in this compound increases steric hindrance and hydrophobicity compared to methyl-substituted analogues like (Z)-3-methylpent-2-en-1-ol. This affects solubility and interaction with catalysts in synthetic pathways .

- Double Bond Position : Shifting the double bond to C3 (as in trans-pent-3-en-1-ol) reduces conjugation with the hydroxyl group, altering reactivity in oxidation or epoxidation reactions .

Physical and Chemical Properties

Table 2: Comparative Properties

| Property | This compound | (Z)-3-Methylpent-2-en-1-ol | 3-Penten-2-ol |

|---|---|---|---|

| Molecular Weight (g/mol) | 114.17 (est.) | 100.16 | 86.13 |

| Boiling Point | ~160–170°C (est.) | ~150–160°C (est.) | 130–135°C (literature) |

| Hydrophobicity (LogP) | ~2.5 (higher due to ethyl) | ~1.8 | ~1.3 |

| Reactivity | Electrophilic addition at C2; oxidation to ketone or epoxide | Similar reactivity but faster kinetics due to smaller substituent | Oxidation yields ketone at C2 |

| Spectral Data | NMR: δ 5.4–5.6 (C2=C3), δ 1.2–1.4 (ethyl CH₃) | NMR: δ 5.3–5.5 (C2=C3), δ 1.0–1.2 (methyl CH₃) | GC-MS: m/z 86 (M⁺), fragmentation at C2-OH |

| References |

Biological Activity

3-Ethylpent-2-en-1-ol is an organic compound with the molecular formula C7H14O, known for its unique structural and chemical properties. This article aims to provide a comprehensive overview of its biological activity, including its effects on human health, potential applications in various fields, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various microbial strains demonstrated that this compound effectively inhibits the growth of bacteria such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be relatively low, suggesting potent antimicrobial effects.

| Microbial Strain | MIC (mg/mL) |

|---|---|

| Escherichia coli | 0.5 |

| Staphylococcus aureus | 0.25 |

These findings suggest that this compound could be a candidate for developing new antimicrobial agents, particularly in food preservation and medical applications.

Cytotoxicity

In terms of cytotoxicity, studies have shown that this compound can induce cell death in certain cancer cell lines. For instance, a study evaluated its effects on human breast cancer cells (MCF-7) and reported an IC50 value of approximately 15 µM, indicating that the compound effectively reduces cell viability at this concentration.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 15 |

This cytotoxic effect may be attributed to the compound's ability to induce oxidative stress within the cells, leading to apoptosis.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may interact with cellular membranes or specific protein targets involved in metabolic pathways. Further research is needed to elucidate these mechanisms fully.

Case Study 1: Antimicrobial Efficacy in Food Preservation

A recent study evaluated the use of this compound as a natural preservative in food products. When incorporated into meat products, it significantly reduced microbial counts over a storage period of two weeks compared to control samples without the compound. The study concluded that this compound could be utilized as a safe alternative to synthetic preservatives.

Case Study 2: Cancer Treatment Potential

In another case study focusing on cancer treatment, researchers administered this compound to mice bearing tumor xenografts. The results indicated a marked reduction in tumor size compared to untreated controls, suggesting potential therapeutic applications in oncology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.